Cas no 2472560-13-5 ((S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester)

2472560-13-5 structure
Nome del prodotto:(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
Numero CAS:2472560-13-5
MF:C13H20N2O2
MW:236.31
MDL:MFCD32710359
CID:5088558
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
-
- MDL: MFCD32710359
- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3/t11-/m0/s1
- Chiave InChI: PULZCJFPSCBURD-NSHDSACASA-N
- Sorrisi: C1=CC([C@@H](N)CCC(=O)OC(C)(C)C)=CC=N1
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D971607-100mg |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 100mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | D971607-1g |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | D971607-50mg |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 50mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | D971607-1g |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 1g |
$2105 | 2025-02-25 | |
eNovation Chemicals LLC | D971607-50mg |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 50mg |
$255 | 2025-02-25 | |
eNovation Chemicals LLC | D971607-5g |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | D971607-250mg |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 250mg |
$610 | 2025-02-25 | |
eNovation Chemicals LLC | D971607-5g |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 5g |
$7705 | 2025-02-25 | |
eNovation Chemicals LLC | D971607-500mg |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 500mg |
$1115 | 2025-02-25 | |
eNovation Chemicals LLC | D971607-500mg |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester |
2472560-13-5 | 95% | 500mg |
$1115 | 2024-07-28 |
(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester Letteratura correlata
-
Osama K. Abou-Zied,Othman I. K. Al-Shihi Phys. Chem. Chem. Phys., 2009,11, 5377-5383
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Liying Cui,Junhu Zhang,Xuemin Zhang,Yunfeng Li,Zhanhua Wang,Hainan Gao,Tieqiang Wang,Shoujun Zhu,Hailing Yu,Bai Yang Soft Matter, 2012,8, 10448-10456
2472560-13-5 ((S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester) Prodotti correlati
- 2059999-89-0(N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine)
- 1935262-62-6(2-bromo-6-(1H-pyrazol-1-yl)benzaldehyde)
- 2227741-63-9(tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate)
- 1207448-49-4(4-Bromo-5-methoxyisoquinolin-1-ol)
- 300674-19-5(2-methoxyethyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate)
- 2228677-89-0(3-methyl-3-(1-methyl-1H-indol-6-yl)butan-1-amine)
- 1975976-24-9(Oleanolic acid acrylate)
- 2229262-57-9(1-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-(methylamino)ethan-1-one)
- 35438-40-5(4-O-a-D-Mannopyranosyl-D-mannose)
- 2138311-87-0(4-Pyridinemethanamine, N-(1,1-dimethylpropyl)-3,5-difluoro-)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
